![molecular formula C9H7BrF3NO2 B1513338 Ethyl 4-bromo-6-(trifluoromethyl)nicotinate CAS No. 1196146-14-1](/img/structure/B1513338.png)
Ethyl 4-bromo-6-(trifluoromethyl)nicotinate
Overview
Description
Ethyl 4-bromo-6-(trifluoromethyl)nicotinate, also known as Ethyl 4-bromo-6-(trifluoromethyl)pyridine-3-carboxylate, is a chemical compound that belongs to the family of nicotinic acid esters. It is a white to light yellow crystalline powder that is used in various scientific research applications.
Mechanism of Action
The mechanism of action of Ethyl 4-bromo-6-(trifluoromethyl)nicotinate 4-bromo-6-(trifluoromethyl)nicotinate is not well understood. However, it is believed to act as an inhibitor of certain enzymes and receptors in the body.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Ethyl 4-bromo-6-(trifluoromethyl)nicotinate 4-bromo-6-(trifluoromethyl)nicotinate are still being studied. However, it has been shown to have anti-inflammatory and analgesic properties.
Advantages and Limitations for Lab Experiments
The advantages of using Ethyl 4-bromo-6-(trifluoromethyl)nicotinate 4-bromo-6-(trifluoromethyl)nicotinate in lab experiments include its high purity and stability, as well as its ability to be easily synthesized. However, its limitations include its high cost and the lack of information on its mechanism of action.
Future Directions
There are many possible future directions for the use of Ethyl 4-bromo-6-(trifluoromethyl)nicotinate 4-bromo-6-(trifluoromethyl)nicotinate in scientific research. One possible direction is the development of new drugs that target specific enzymes or receptors in the body. Another possible direction is the synthesis of new materials with unique properties.
In conclusion, Ethyl 4-bromo-6-(trifluoromethyl)nicotinate 4-bromo-6-(trifluoromethyl)nicotinate is a chemical compound that has many potential applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper.
Scientific Research Applications
Ethyl 4-bromo-6-(trifluoromethyl)nicotinate 4-bromo-6-(trifluoromethyl)nicotinate is widely used in scientific research as a building block for the synthesis of various other chemical compounds. It is used in the development of new drugs, agrochemicals, and materials.
properties
IUPAC Name |
ethyl 4-bromo-6-(trifluoromethyl)pyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF3NO2/c1-2-16-8(15)5-4-14-7(3-6(5)10)9(11,12)13/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMFXUMLHKBTNII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(C=C1Br)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80856820 | |
Record name | Ethyl 4-bromo-6-(trifluoromethyl)pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80856820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-bromo-6-(trifluoromethyl)nicotinate | |
CAS RN |
1196146-14-1 | |
Record name | Ethyl 4-bromo-6-(trifluoromethyl)-3-pyridinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1196146-14-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 4-bromo-6-(trifluoromethyl)pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80856820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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